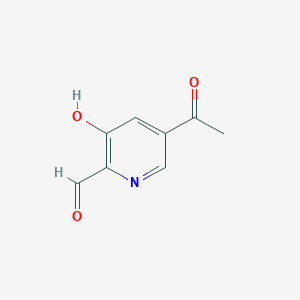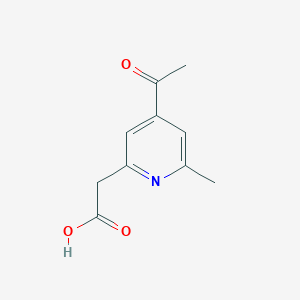
(4-Acetyl-6-methylpyridin-2-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Acetyl-6-methylpyridin-2-YL)acetic acid is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol This compound is characterized by the presence of a pyridine ring substituted with acetyl and methyl groups, as well as an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Acetyl-6-methylpyridin-2-YL)acetic acid typically involves the functionalization of pyridine derivatives. One common method is the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures . Another approach involves the use of titanacyclopropanes to achieve regioselective C2-H alkylation of pyridine N-oxides .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of heterogeneous catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Acetyl-6-methylpyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
(4-Acetyl-6-methylpyridin-2-YL)acetic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (4-Acetyl-6-methylpyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, influencing biochemical reactions and cellular processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and are used in drug discovery.
Thiazole derivatives: These compounds have diverse biological activities and are used in the development of pharmaceuticals.
Uniqueness: (4-Acetyl-6-methylpyridin-2-YL)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of acetyl, methyl, and acetic acid groups makes it a versatile intermediate
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
2-(4-acetyl-6-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H11NO3/c1-6-3-8(7(2)12)4-9(11-6)5-10(13)14/h3-4H,5H2,1-2H3,(H,13,14) |
Clé InChI |
ZHNDMBLUXFLLPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)CC(=O)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


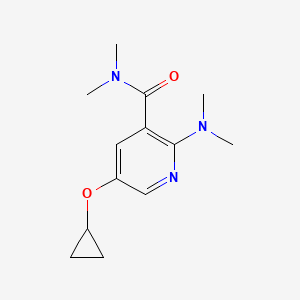
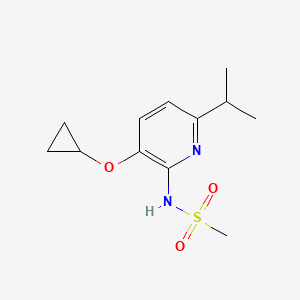

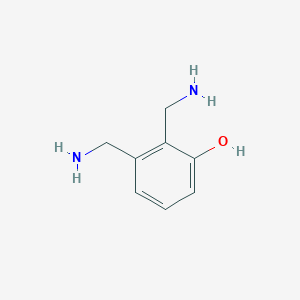

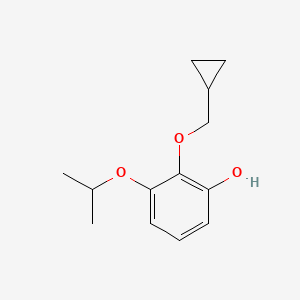
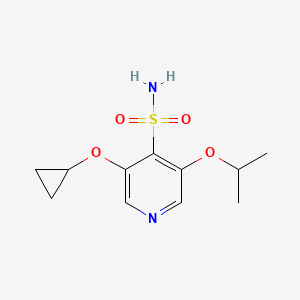
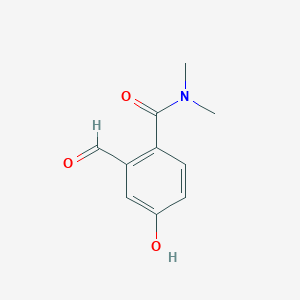


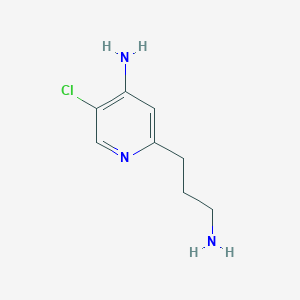

![1-[3-Amino-5-(aminomethyl)phenyl]ethanone](/img/structure/B14838384.png)
